2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methylphenyl)acetamide
Overview
Description
2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C18H18N4OS and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.12013238 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazole derivatives have a wide range of biological activities . They can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Mode of Action
It’s known that 1,2,4-triazole derivatives can interact with their targets via hydrogen bonding . This interaction can lead to various changes in the target, affecting its function and potentially leading to the observed biological effects.
Biochemical Pathways
Given the wide range of biological activities associated with 1,2,4-triazole derivatives , it’s likely that multiple pathways could be affected.
Pharmacokinetics
The presence of the 1,2,4-triazole ring in the structure of this compound suggests that it may have good pharmacokinetic properties . The ability of 1,2,4-triazole derivatives to form hydrogen bonds can improve their pharmacokinetics .
Result of Action
1,2,4-triazole derivatives are known to have a wide range of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory effects . Therefore, it’s possible that this compound could have similar effects.
Properties
IUPAC Name |
2-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-13-7-9-15(10-8-13)19-17(23)12-24-18-20-16(21-22-18)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,23)(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMHEIUJOHPNLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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